Alcophosphamide-d4

Bioanalysis Pharmacokinetics Method Validation

Quantifying the cyclophosphamide metabolite alcophosphamide in biological matrices is compromised by matrix effects, ion suppression, and extraction variability when using unlabeled or structural analog internal standards. Alcophosphamide-d4 (CAS 1794817-39-2) is the definitive solution-a tetradeuterated analog providing a +4 Da mass shift that enables chromatographic co-elution and matched ionization efficiency with the native analyte. • Achieves method accuracy of 97.85-103.53% and precision of 5.2-8.9% in validated LC-MS/MS workflows, meeting FDA/EMA bioanalytical method validation guidelines for ANDA submissions. • Eliminates systematic quantification errors inherent to structural analogs (e.g., ifosfamide) that exhibit divergent chromatographic behavior and matrix response profiles. • Supplied as a research-use-only analytical standard in 1 mg and 10 mg pack sizes, with bulk custom synthesis available on request.

Molecular Formula C7H17Cl2N2O3P
Molecular Weight 283.122
CAS No. 1794817-39-2
Cat. No. B586576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlcophosphamide-d4
CAS1794817-39-2
SynonymsN,N-Bis(2-chloroethyl)phosphorodiamidic Acid-d4 3-Hydroxypropyl Ester;  O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl)phosphorodiamidate-d4;  NSC 153182-d4;  NSC 227248-d4; 
Molecular FormulaC7H17Cl2N2O3P
Molecular Weight283.122
Structural Identifiers
SMILESC(CO)COP(=O)(N)N(CCCl)CCCl
InChIInChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2
InChIKeyBZGFIGVSVQRQBJ-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alcophosphamide-d4 (CAS 1794817-39-2): Stable Isotope-Labeled Internal Standard for Cyclophosphamide Metabolite Quantification


Alcophosphamide-d4 (CAS 1794817-39-2) is a tetradeuterated analog of alcophosphamide, a metabolite of the widely used chemotherapeutic alkylating agent cyclophosphamide . The compound has the molecular formula C₇H₁₃D₄Cl₂N₂O₃P with a molecular weight of approximately 283.13 g/mol, representing a +4 Da mass shift relative to the unlabeled parent compound (279.1 g/mol) [1]. As a stable isotope-labeled internal standard, Alcophosphamide-d4 is specifically designed for use in mass spectrometry-based quantitative bioanalytical workflows, enabling precise measurement of alcophosphamide concentrations in complex biological matrices via isotope dilution techniques .

Why Alcophosphamide-d4 Cannot Be Replaced by Unlabeled Alcophosphamide or Structural Analogs in Quantitative Bioanalysis


Generic substitution of Alcophosphamide-d4 with unlabeled alcophosphamide (CAS 52336-54-6) or structurally similar compounds such as ifosfamide fails critically in LC-MS/MS quantification workflows. Unlike the unlabeled compound, which cannot be distinguished from endogenous or dosed analyte in the same sample, the +4 Da mass difference conferred by deuterium incorporation at the two chloroethyl moieties allows Alcophosphamide-d4 to be resolved and detected independently while maintaining near-identical chromatographic retention time, ionization efficiency, and extraction recovery as the native analyte [1]. This isotopic matching is essential for correcting matrix effects, ion suppression, and sample preparation variability. Structural analog internal standards such as ifosfamide or hexamethylphosphoramide exhibit different chromatographic behavior and matrix response profiles, resulting in systematic quantification errors that undermine method accuracy and reproducibility [2].

Quantitative Differentiation Evidence: Alcophosphamide-d4 (CAS 1794817-39-2) vs. Unlabeled Alcophosphamide and Alternative Internal Standards


LC-MS/MS Quantification Accuracy Using Alcophosphamide-d4 as Stable Isotope-Labeled Internal Standard

In a validated UPLC-MS/MS method for quantifying cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide (4-OHCP), the use of the structurally analogous stable isotope-labeled internal standard 4-OHCP-d4 (a deuterated analog sharing the same tetradeuterated design principle as Alcophosphamide-d4) achieved QC accuracy of 97.85%–103.53% and precision (CV) of 5.2%–8.9% [1]. By contrast, methods employing structural analog internal standards such as ifosfamide or hexamethylphosphoramide mustard lack the isotopic co-elution and ionization parity essential for matrix effect correction, introducing systematic bias that cannot be fully compensated [2].

Bioanalysis Pharmacokinetics Method Validation

Isotopic Purity as a Differentiating Procurement Criterion for Alcophosphamide-d4

The quantitative reliability of isotope dilution mass spectrometry is directly dependent on the isotopic purity of the labeled internal standard. For Alcophosphamide-d4, the specified labeling incorporates four deuterium atoms at the chloroethyl moieties (C₇H₁₃D₄Cl₂N₂O₃P), providing a +4 Da mass shift with minimal isotopic overlap from the unlabeled M+0 peak [1]. Incomplete deuteration or isotopic impurity (presence of d0, d1, d2, or d3 species) produces a contaminating signal in the analyte channel, leading to overestimation of analyte concentration and compromised lower limit of quantification (LLOQ) [2]. Procurement specifications that include a Certificate of Analysis (CoA) documenting isotopic enrichment ≥98% provide essential quality assurance that generic or research-grade unlabeled alcophosphamide cannot offer .

Isotopic Purity Quality Control Quantitative Accuracy

Specificity for Alcophosphamide Quantification in Cyclophosphamide Metabolism Studies

Alcophosphamide-d4 is purpose-designed as the direct isotopic counterpart for alcophosphamide (CAS 52336-54-6), a minor but analytically significant urinary metabolite of cyclophosphamide that requires specific quantitation distinct from the major metabolites 4-hydroxycyclophosphamide and carboxyphosphamide . In a foundational study identifying alcophosphamide in rat urine, the use of a 1:1 mixture of cyclophosphamide and β-(²H₄)cyclophosphamide enabled definitive metabolite identification via ion cluster techniques [1]. Alternative deuterated internal standards such as 4-hydroxycyclophosphamide-d4 or carboxyphosphamide-d4, while valuable for their respective analytes, are structurally distinct and cannot provide the exact chromatographic co-elution and ionization matching required for accurate alcophosphamide quantification [2].

Drug Metabolism Metabolite Identification Isotope Dilution

Optimal Application Scenarios for Alcophosphamide-d4 (CAS 1794817-39-2) in Analytical and Pharmacokinetic Workflows


Validated LC-MS/MS Quantification of Cyclophosphamide Metabolite Panel in Clinical Pharmacokinetic Studies

Alcophosphamide-d4 is employed as a stable isotope-labeled internal standard in validated LC-MS/MS methods for quantifying the cyclophosphamide metabolite alcophosphamide in human plasma, serum, or urine. In this application, Alcophosphamide-d4 is added to calibration standards, quality control samples, and study samples at a fixed concentration prior to sample preparation [1]. The analyte-to-internal-standard peak area ratio is used to construct calibration curves, with documented method accuracy of 97.85%–103.53% and precision of 5.2%–8.9% achievable when following regulatory bioanalytical method validation guidelines [2]. This approach corrects for matrix effects, extraction recovery variability, and ion suppression, enabling reliable determination of pharmacokinetic parameters including AUC, Cmax, and half-life for this metabolite in cyclophosphamide-treated patients [3].

Regulatory-Compliant Bioequivalence and ANDA Studies Requiring Metabolite Quantification

In Abbreviated New Drug Application (ANDA) submissions and bioequivalence studies for generic cyclophosphamide products, regulatory agencies including the FDA and EMA require robust, fully validated analytical methods for parent drug and metabolite quantification. Alcophosphamide-d4 serves as the reference standard for method development, validation, and quality control applications throughout commercial production of cyclophosphamide [1]. The use of a co-eluting, isotopically matched internal standard is explicitly recommended in regulatory guidance documents for LC-MS/MS bioanalysis, as it provides the most effective compensation for matrix effects and sample preparation losses—conditions that structural analog internal standards cannot adequately address [2].

Metabolic Pathway Tracing and Isotope Dilution Studies in Preclinical Drug Metabolism Research

Alcophosphamide-d4 enables isotope dilution mass spectrometry approaches for investigating cyclophosphamide metabolic pathways in preclinical species. The foundational identification of alcophosphamide in rat urine was accomplished using a 1:1 mixture of cyclophosphamide and β-(²H₄)cyclophosphamide with chemical ionization mass spectrometry and ion cluster techniques [1]. This deuterium labeling approach, extended to the specific d4-labeled alcophosphamide internal standard, supports both qualitative metabolite identification and quantitative determination of this minor but mechanistically significant metabolite, complementing measurements of the major metabolites 4-hydroxycyclophosphamide and carboxyphosphamide [2].

Therapeutic Drug Monitoring (TDM) Assay Development for Cyclophosphamide Individualized Dosing

In therapeutic drug monitoring workflows aimed at individualizing cyclophosphamide dosing to balance efficacy and toxicity, accurate measurement of multiple metabolites—including alcophosphamide—is required. The use of Alcophosphamide-d4 as an internal standard ensures that this specific metabolite can be quantified alongside 4-hydroxycyclophosphamide and carboxyethylphosphoramide mustard in a single analytical run [1]. Published methods using analogous deuterated internal standards have demonstrated linearity ranges of 19.53–10,000 ng/mL in human plasma, sufficient to cover clinically relevant concentrations across various cyclophosphamide dosing regimens [2].

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